molecular formula C22H26N4O2 B8724323 c-Fms-IN-13

c-Fms-IN-13

Cat. No.: B8724323
M. Wt: 378.5 g/mol
InChI Key: QSPUWGIYPBXIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of c-Fms-IN-13 involves several steps, starting with the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The compound is typically synthesized through a series of organic reactions, including amide bond formation and cyclization reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

c-Fms-IN-13 undergoes various chemical reactions, including:

Scientific Research Applications

c-Fms-IN-13 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of FMS kinase and its effects on various biochemical pathways.

    Biology: The compound is used to investigate the role of CSF-1R in the proliferation and differentiation of macrophages.

    Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: The compound is used in the development of new anti-inflammatory drugs and cancer therapies.

Mechanism of Action

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27)

InChI Key

QSPUWGIYPBXIJO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4

Origin of Product

United States

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